tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Description
Historical Context of Pyrazolo[1,5-a]diazepine Compounds
The development of pyrazolo[1,5-a]diazepine compounds represents a significant evolution in heterocyclic chemistry, building upon decades of research into both pyrazole and diazepine pharmacophores. The historical foundation for these compounds can be traced to early investigations of benzodiazepine derivatives, which established the seven-membered diazepine ring as a privileged scaffold in medicinal chemistry. The benzodiazepine family, including compounds such as diazepam and alprazolam, demonstrated the therapeutic potential of seven-membered nitrogen-containing rings, particularly in applications involving central nervous system modulation. These early discoveries provided the conceptual framework for exploring alternative fused systems that could retain beneficial properties while offering improved selectivity and reduced side effects.
The transition from traditional benzodiazepines to pyrazolo-fused systems emerged from systematic structure-activity relationship studies conducted throughout the late twentieth century. Researchers recognized that substituting the benzene ring with alternative heterocyclic systems could provide enhanced pharmacological profiles and novel mechanisms of action. The pyrazole ring, with its unique electronic properties and hydrogen bonding capabilities, emerged as a particularly attractive replacement for the benzene moiety. Early pharmacological studies of pyrazolo-type compounds revealed their ability to interact with benzodiazepine receptors while displaying reduced propensity for sedative and muscle relaxant effects characteristic of classical benzodiazepines. These findings established the foundation for contemporary research into pyrazolo[1,5-a]diazepine systems as promising scaffolds for drug development.
The modern era of pyrazolo[1,5-a]diazepine research has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. Recent advances in post-Ugi transformations and silver-catalyzed heteroannulation reactions have provided efficient pathways for constructing these complex fused systems. The development of diversity-oriented synthesis approaches has enabled researchers to explore extensive libraries of pyrazolo-diazepine derivatives, facilitating the identification of compounds with enhanced biological activities and improved pharmaceutical properties. This historical progression from simple benzodiazepines to complex pyrazolo-fused systems illustrates the continuous evolution of heterocyclic chemistry toward more sophisticated and therapeutically valuable molecular architectures.
Significance of tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate in Heterocyclic Chemistry
The compound tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate occupies a unique position within the landscape of heterocyclic chemistry due to its sophisticated molecular architecture and versatile functional group arrangement. Bearing the Chemical Abstracts Service registry number 1135282-77-7, this compound exemplifies the modern approach to heterocyclic scaffold design, combining structural complexity with synthetic accessibility. The presence of both a hydroxymethyl substituent and a tert-butyl carboxylate protecting group provides multiple handles for further chemical elaboration, making it an invaluable synthetic intermediate for the preparation of diverse molecular libraries. The strategic positioning of these functional groups within the fused pyrazolo-diazepine framework creates opportunities for selective functionalization and modification, enabling researchers to fine-tune molecular properties for specific applications.
The physicochemical properties of this compound further underscore its significance in heterocyclic chemistry. With a melting point range of 55-57 degrees Celsius and a predicted boiling point of 438.1±40.0 degrees Celsius, the compound exhibits thermal stability characteristics suitable for various synthetic transformations. The predicted density of 1.24±0.1 grams per cubic centimeter and a predicted pKa value of 13.65±0.10 provide important insights into its solution behavior and potential reactivity patterns. These properties are particularly relevant for medicinal chemistry applications, where solubility, stability, and ionization behavior directly impact biological activity and pharmaceutical development potential.
The structural features of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate also contribute to its significance as a versatile building block for complex molecule synthesis. The seven-membered diazepine ring provides conformational flexibility that can be exploited to achieve optimal binding interactions with biological targets. The fused pyrazole moiety introduces additional nitrogen atoms that can participate in hydrogen bonding and coordinate bonding interactions, expanding the range of potential biological activities. The hydroxymethyl group at the 2-position offers opportunities for further derivatization through oxidation, substitution, or coupling reactions, while the tert-butyl carboxylate group serves as a protected carboxylic acid that can be revealed under mild conditions.
The compound's role in advancing heterocyclic methodology development cannot be overstated. Recent synthetic approaches to pyrazolo[1,5-a]diazepine systems have demonstrated the effectiveness of multi-component reactions and post-cyclization transformations in constructing these complex scaffolds. The successful synthesis and characterization of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate serves as a proof-of-concept for these methodological advances and provides a platform for further optimization and development of related synthetic strategies.
Overview of Pyrazolo-fused Heterocyclic Systems
Pyrazolo-fused heterocyclic systems represent a diverse and rapidly expanding class of compounds that have garnered significant attention in medicinal chemistry and pharmaceutical research. These systems combine the unique electronic and structural properties of the pyrazole ring with various other heterocyclic frameworks, creating molecular architectures with enhanced biological activity profiles and improved pharmacological properties. The pyrazole ring itself, characterized by its five-membered structure containing two adjacent nitrogen atoms, provides a versatile platform for fusion with larger ring systems, offering opportunities to modulate molecular recognition, binding affinity, and selectivity toward biological targets.
The synthetic accessibility of pyrazolo-fused systems has been greatly enhanced by the development of efficient ring-forming reactions and multicomponent transformations. Modern synthetic approaches utilize a variety of strategies, including cyclocondensation reactions of hydrazines with carbonyl compounds, 1,3-dipolar cycloaddition reactions, and post-cyclization functionalization methods. The versatility of these synthetic methodologies enables the preparation of diverse pyrazolo-fused architectures, ranging from simple bicyclic systems to complex polycyclic frameworks incorporating multiple heteroatoms and functional groups.
Pyrazolo[3,4-b]pyridines represent one of the most extensively studied classes of pyrazolo-fused heterocycles, demonstrating significant potential in various therapeutic areas. These compounds can exist in different tautomeric forms, with the 1H- and 2H-isomers displaying distinct biological activities and physicochemical properties. The synthesis of pyrazolo[3,4-b]pyridines typically involves the formation of the pyrazole ring onto a preexisting pyridine scaffold or the construction of the pyridine ring within a pyrazole framework. The resulting compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators, highlighting the therapeutic potential of pyrazolo-fused systems.
Pyrazolo[1,5-a]diazepine systems, including the compound under investigation, represent a particularly interesting subset of pyrazolo-fused heterocycles due to their structural similarity to benzodiazepines and their potential for central nervous system activity. The seven-membered diazepine ring provides conformational flexibility and multiple sites for substitution, enabling fine-tuning of biological activity and pharmacological properties. Recent advances in the synthesis of these systems have focused on post-Ugi transformations and silver-catalyzed heteroannulation reactions, providing efficient and scalable routes to diverse pyrazolo-diazepine libraries.
The biological significance of pyrazolo-fused heterocycles extends beyond their individual activities to encompass their role as privileged scaffolds for drug discovery. The combination of multiple nitrogen atoms, conformational flexibility, and diverse substitution patterns creates molecular frameworks capable of interacting with a wide range of biological targets. The modular nature of pyrazolo-fused systems allows for systematic structure-activity relationship studies and the rational design of compounds with improved therapeutic indices.
Research Objectives and Scope
The comprehensive investigation of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate encompasses multiple research objectives that collectively aim to establish this compound as a valuable synthetic intermediate and potential pharmaceutical scaffold. The primary objective involves the detailed characterization of the compound's physicochemical properties, including thermal behavior, solubility characteristics, and stability profiles under various conditions. This characterization provides essential data for understanding the compound's behavior in synthetic transformations and potential biological applications.
A fundamental aspect of this research involves elucidating the synthetic pathways leading to tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate and related derivatives. The investigation encompasses both traditional synthetic approaches and modern methodological developments, including multicomponent reactions and metal-catalyzed transformations. The scope includes optimization of reaction conditions, evaluation of substrate scope and limitations, and development of scalable synthetic protocols suitable for both research and potential industrial applications.
The structural analysis of this compound constitutes another critical research objective, involving detailed spectroscopic characterization and conformational studies. Understanding the three-dimensional structure and conformational preferences of the pyrazolo-diazepine framework provides insights into potential binding modes and structure-activity relationships. The investigation includes nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling studies to establish definitive structural assignments and explore conformational dynamics.
Chemical reactivity studies form an integral component of the research scope, focusing on the compound's behavior toward various chemical transformations and functionalization reactions. The hydroxymethyl group at the 2-position offers opportunities for oxidation, substitution, and coupling reactions, while the tert-butyl carboxylate moiety can undergo deprotection and subsequent derivatization. The systematic exploration of these reactions provides valuable information for the design of synthetic routes to novel pyrazolo-diazepine derivatives and potential pharmaceutical candidates.
The comparative analysis of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate with related pyrazolo-fused systems represents an important research objective that aims to identify unique features and potential advantages of this specific scaffold. The investigation includes structural comparisons with isomeric compounds, such as the 3-(hydroxymethyl) derivative, and evaluation of differences in reactivity and properties. This comparative approach provides insights into the effects of substitution patterns on molecular behavior and potential biological activities.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-4-6-16-11(8-15)7-10(9-17)14-16/h7,17H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMURBYQCJANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653888 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-77-7 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body.
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces.
Biological Activity
Tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C₁₃H₂₁N₃O₃
- Molecular Weight : 267.33 g/mol
- Melting Point : 55–57 °C
- CAS Number : 1135282-77-7
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
Antitumor Activity
Preliminary studies have indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit significant antitumor effects. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that certain pyrazolo derivatives inhibited the growth of breast and lung cancer cells effectively.
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in cellular signaling pathways. It has been suggested that compounds within this class may act as GABA receptor modulators, influencing neuronal excitability and potentially offering neuroprotective benefits.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Antitumor Activity | Compounds similar to tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine demonstrated IC50 values in the low micromolar range against various cancer cell lines. |
| GABA Receptor Modulation | Research indicated that these compounds can enhance GABAergic transmission, leading to anxiolytic effects in animal models. |
| Enzyme Inhibition Studies | Several derivatives showed significant inhibition of COX enzymes, suggesting potential anti-inflammatory properties alongside their antitumor activity. |
Pharmacological Applications
The potential applications for tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine include:
- Cancer Therapy : Due to its antitumor properties, this compound could be developed as a therapeutic agent for various malignancies.
- Neurological Disorders : Its action on GABA receptors positions it as a candidate for treating anxiety and seizure disorders.
- Anti-inflammatory Agents : The ability to inhibit COX enzymes also opens avenues for its use in managing inflammatory conditions.
Scientific Research Applications
Pharmacological Potential
- Anticancer Activity : Compounds similar to tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the diazepine structure can enhance bioactivity against various cancer types.
- Neurological Disorders : Pyrazolo[1,5-a][1,4]diazepines are being investigated for their neuroprotective effects. They may play a role in modulating neurotransmitter systems, potentially benefiting conditions like anxiety and depression.
- Antimicrobial Properties : There is emerging evidence that such compounds possess antimicrobial activities. Studies are ongoing to explore their effectiveness against resistant strains of bacteria and fungi.
Chemical Biology
- Probe Development : The unique structure of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine makes it an excellent candidate for developing chemical probes to study biological pathways related to cell signaling and metabolism.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Pyrazolo[1,5-a][1,4]Diazepines" | Anticancer Activity | Identified derivatives with IC50 values in the low micromolar range against various cancer cell lines. |
| "Neuroprotective Effects of Pyrazole Derivatives" | Neurological Disorders | Demonstrated that specific modifications enhance neuroprotection in models of oxidative stress. |
| "Antimicrobial Activity of Novel Diazepines" | Antimicrobial Properties | Found significant inhibition against Staphylococcus aureus and E. coli strains with certain analogs showing low MIC values. |
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name : tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
- CAS Number : 1135282-77-7
- Molecular Weight : 267.33 g/mol
- Purity : ≥95% (HPLC)
- Structural Features : A bicyclic pyrazolo-diazepine scaffold with a hydroxymethyl substituent at position 2 and a tert-butyl carboxylate protecting group at position 3.
Applications Primarily utilized as a pharmaceutical intermediate in drug discovery, particularly for synthesizing bioactive molecules targeting kinase inhibitors or G protein-coupled receptors (GPCRs) .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Observations :
Substituent Reactivity: The 2-hydroxymethyl group in the target compound enables esterification or oxidation reactions, whereas the 2-amino analog (CAS 2177263-54-4) is suited for carbamate formation or coupling via HATU-mediated activation . The 7-hydroxy variant (CAS 1823389-42-9) may serve as a metabolite in pharmacokinetic studies due to its polar hydroxyl group .
Physicochemical Properties: The hydroxymethyl group increases aqueous solubility compared to the unsubstituted analog (CAS 1823809-12-6) . The amino-substituted compound (CAS 1445951-35-8) has lower molecular weight (252.31 g/mol) but higher reactivity due to the free amine .
Commercial Availability: The target compound is available in gram-scale quantities (Fluorochem, Santa Cruz Biotechnology) , while the amino-substituted analog (CAS 2177263-54-4) is discontinued .
Preparation Methods
Detailed Stepwise Preparation Method
The following synthesis route is adapted from a comprehensive patent (CN107235982B) outlining a six-step process with reaction conditions and yields optimized for industrial applicability.
Reaction Conditions and Optimization
| Step | Temperature (°C) | Reaction Time | Yield Considerations |
|---|---|---|---|
| 1 | 100 | Variable | High yield due to stable intermediate formation |
| 2 | 0–25 | 16 hours | Controlled temperature to prevent side reactions |
| 3 | 25 | 12 hours | Mild conditions favor selective formylation |
| 4 | Ambient | Hours | Reductive amination optimized for selectivity |
| 5 | Ambient | Hours | Efficient Boc protection step |
| 6 | Ambient | Hours | Oxidative cyclization requires careful control to avoid over-oxidation |
Mechanistic Insights
- Step 1 involves formation of an enaminone via condensation of dimethylformamide dimethyl acetal with a ketone derivative.
- Step 2 hydrazine hydrate induces cyclization to form the pyrazole ring by nucleophilic attack and ring closure.
- Step 3 formylation with formic acid introduces an aldehyde group at the pyrazole C-3 position, essential for subsequent reductive amination.
- Step 4 reductive amination with 3-aminopropylene introduces an allyl amine side chain, setting the stage for diazepine ring formation.
- Step 5 Boc protection stabilizes the amine functionality, preventing side reactions during oxidation.
- Step 6 oxidative cyclization with m-CPBA forms the diazepine ring by intramolecular oxidation and ring closure.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1,1-dimethoxypropane-2-one, dimethylformamide dimethyl acetal, hydrazine hydrate, 3-aminopropylene, Boc anhydride, m-CPBA |
| Reaction Types | Condensation, cyclization, formylation, reductive amination, protection, oxidative cyclization |
| Solvents | Typically polar aprotic solvents such as DMF, methanol, or dichloromethane depending on step |
| Temperature Range | 0 °C to 100 °C |
| Reaction Time Range | 12 to 16 hours per step |
| Yield | Generally high yields reported for each step, enabling overall efficient synthesis |
Research Findings and Industrial Relevance
- The method described provides a scalable and operationally simple approach to synthesize tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate with high overall yield.
- The use of inexpensive and readily available raw materials reduces production costs.
- Mild reaction conditions and controlled temperatures minimize side products and facilitate purification.
- The stepwise approach allows flexibility for structural modifications in medicinal chemistry applications.
- This synthesis route is suitable for industrial production with proper optimization of reaction scale and purification techniques.
Comparative Notes
- Alternative synthetic strategies involving different protecting groups or cyclization methods exist but may suffer from lower yields or harsher conditions.
- The described method avoids hazardous reagents and extreme conditions, enhancing safety and environmental compliance.
- Oxidative cyclization with m-CPBA is a key step that efficiently constructs the diazepine ring, a critical structural feature for biological activity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate?
Key variables include solvent selection (e.g., toluene/tert-butanol/1,2-dichloroethane mixtures), catalyst choice (e.g., diphenyl phosphorazidate), and reaction temperature (e.g., reflux conditions). Statistical design of experiments (DoE) can minimize trial runs while maximizing yield and purity . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Q. How can structural ambiguity in this compound be resolved using spectroscopic and crystallographic methods?
- NMR : Assign 1H and 13C chemical shifts to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve bond angles and spatial arrangement, as demonstrated for structurally similar tert-butyl pyrazolo-diazepine derivatives .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. What stability considerations are essential during storage and experimental handling?
The compound’s tert-butyl carbamate group may hydrolyze under acidic or prolonged aqueous conditions. Store in inert, anhydrous environments (e.g., sealed containers with desiccants) and avoid prolonged exposure to light or heat .
Q. Which analytical techniques are recommended for purity assessment?
Use HPLC with UV detection for quantitative purity analysis and IR spectroscopy to verify functional groups (e.g., hydroxymethyl and carbamate moieties) .
Advanced Research Questions
Q. How can computational modeling guide reaction pathway design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, while AI-driven tools like COMSOL Multiphysics simulate reaction kinetics and optimize conditions (e.g., solvent polarity effects) .
Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?
Q. How should researchers address contradictory literature data on similar pyrazolo-diazepine derivatives?
Perform reproducibility studies under controlled conditions (e.g., identical catalysts, solvents). Cross-validate findings using multiple characterization methods (e.g., NMR, X-ray) and reference analogous systems (e.g., tert-butyl carbamates in diazepine scaffolds) .
Q. What mechanistic insights can be gained from studying substituent effects on the pyrazolo-diazepine core?
Systematic substitution (e.g., replacing hydroxymethyl with bromo or nitro groups) reveals electronic and steric influences on reactivity. Kinetic isotope effects (KIE) and Hammett plots quantify these effects .
Q. How can researchers optimize purification for scale-up?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
